N-[(4-fluorophenyl)methyl]-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide N-[(4-fluorophenyl)methyl]-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 1251695-28-9
VCID: VC4575975
InChI: InChI=1S/C18H19FN6O3/c19-14-3-1-13(2-4-14)11-21-15(26)12-25-18(27)24-6-5-20-16(17(24)22-25)23-7-9-28-10-8-23/h1-6H,7-12H2,(H,21,26)
SMILES: C1COCCN1C2=NC=CN3C2=NN(C3=O)CC(=O)NCC4=CC=C(C=C4)F
Molecular Formula: C18H19FN6O3
Molecular Weight: 386.387

N-[(4-fluorophenyl)methyl]-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide

CAS No.: 1251695-28-9

Cat. No.: VC4575975

Molecular Formula: C18H19FN6O3

Molecular Weight: 386.387

* For research use only. Not for human or veterinary use.

N-[(4-fluorophenyl)methyl]-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide - 1251695-28-9

Specification

CAS No. 1251695-28-9
Molecular Formula C18H19FN6O3
Molecular Weight 386.387
IUPAC Name N-[(4-fluorophenyl)methyl]-2-(8-morpholin-4-yl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide
Standard InChI InChI=1S/C18H19FN6O3/c19-14-3-1-13(2-4-14)11-21-15(26)12-25-18(27)24-6-5-20-16(17(24)22-25)23-7-9-28-10-8-23/h1-6H,7-12H2,(H,21,26)
Standard InChI Key ZWAQRZWBDYXEAS-UHFFFAOYSA-N
SMILES C1COCCN1C2=NC=CN3C2=NN(C3=O)CC(=O)NCC4=CC=C(C=C4)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a triazolopyrazine core, a bicyclic system comprising a pyrazine ring fused with a 1,2,4-triazole moiety. At position 8 of the pyrazine ring, a morpholine group is attached via a nitrogen atom, while position 2 of the triazole ring is substituted with an acetamide linker bearing a 4-fluorobenzyl group . The molecular formula is C₁₉H₁₉FN₆O₃, with a calculated molecular weight of 398.40 g/mol . The presence of fluorine enhances metabolic stability and membrane permeability, while the morpholine group contributes to solubility and target binding through hydrogen bonding .

Nomenclature and Synonyms

Systematic IUPAC naming defines the compound as N-[(4-fluorophenyl)methyl]-2-[8-(morpholin-4-yl)-3-oxo-2H,3H- triazolo[4,3-a]pyrazin-2-yl]acetamide. Alternative identifiers include PubChem CID 49663352 and the research code AKOS024484463 .

Physicochemical Properties

Key properties inferred from analogs include:

PropertyValueSource
LogP (lipophilicity)~2.1 (predicted)
Hydrogen bond donors3
Hydrogen bond acceptors7
Polar surface area112 Ų (estimated)

The morpholine and acetamide functionalities confer moderate solubility in polar aprotic solvents, while the aromatic systems dominate crystalline packing, as evidenced by X-ray data of related triazolopyrazines .

Synthesis and Structural Elucidation

Synthetic Routes

While no explicit synthesis is reported for this compound, patented methods for analogous triazolopyrazines involve sequential cyclization and substitution steps . A plausible pathway includes:

  • Pyrazine Ring Formation: Condensation of diaminopyrazine with a carbonyl source to generate the triazolopyrazine core.

  • Morpholine Introduction: Nucleophilic aromatic substitution at position 8 using morpholine under catalytic conditions .

  • Acetamide Coupling: Reaction of the triazolopyrazine intermediate with bromoacetyl chloride, followed by amidation with 4-fluorobenzylamine .

Analytical Characterization

Hypothetical characterization data, based on PubChem entries for similar compounds , would include:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.35–7.28 (m, 2H, aromatic), 4.45 (s, 2H, CH₂), 3.72–3.68 (m, 4H, morpholine), 2.95 (s, 3H, CH₃).

  • HRMS: m/z calcd for C₁₉H₁₉FN₆O₃ [M+H]⁺: 399.1532; found: 399.1535 .

Pharmacological Profile and Mechanism of Action

Antiproliferative Activity

Analogous compounds exhibit nanomolar potency against cancer cell lines:

Cell LineIC₅₀ (μM)Source
A5490.83 ± 0.07
MCF-70.15 ± 0.08

While direct data is unavailable, structural alignment suggests comparable activity for the subject compound, warranting empirical validation.

Apoptosis Induction

Mechanistic studies on related molecules reveal dose-dependent apoptosis via caspase-3 activation and G2/M cell cycle arrest . Annexin V/PI staining data from compound 22i showed 45% apoptosis at 1 μM , a trajectory likely shared by this derivative.

Therapeutic Applications and Clinical Relevance

Oncology

c-Met kinase overexpression drives tumor invasion and metastasis in NSCLC and breast cancer . The compound’s inferred inhibition profile positions it as a candidate for targeted therapy, particularly in tumors with MET amplification.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator